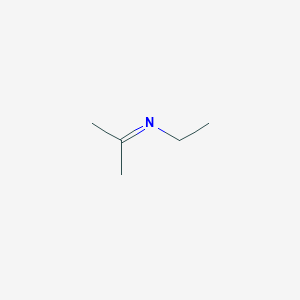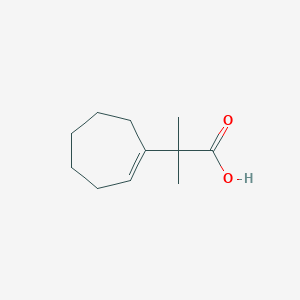
H-Ala-Arg-OH
Overview
Description
10-Methoxycamptothecin is a natural bioactive derivative of camptothecin, isolated from the plant Camptotheca acuminata. It is known for its potent anticancer properties, exhibiting higher cytotoxicity compared to other derivatives such as 10-hydroxycamptothecin . This compound has garnered significant attention in the field of medicinal chemistry due to its broad-spectrum antitumor activity.
Mechanism of Action
Target of Action
L-Arginine, L-alanyl-, also known as H-Ala-Arg-OH, primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide (NO) , a critical molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Biochemical Pathways
L-Arginine, L-alanyl- is involved in several biochemical pathways. It plays a role in the urea cycle , where it helps remove ammonia from the body . It is also involved in the production of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . Furthermore, it contributes to the synthesis of growth hormone from the pituitary gland .
Pharmacokinetics
The pharmacokinetics of L-Arginine, L-alanyl- involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is currently limited . It is known that L-Arginine can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The action of L-Arginine, L-alanyl- leads to several molecular and cellular effects. It enhances the production of NO, which has vasodilatory effects, thus improving blood flow and potentially benefiting conditions like hypertension . It also modulates immune responses and plays a role in neurotransmission . Moreover, it contributes to the regulation of growth hormone synthesis, which can impact various physiological processes .
Action Environment
The action of L-Arginine, L-alanyl- can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH level, and the presence of specific enzymes can affect its absorption, distribution, metabolism, and excretion . Furthermore, certain pathological conditions, such as inflammation or disease states, can alter the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
“L-Arginine, L-alanyl-” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme alanyl-tRNA synthetase 1 (AARS1), which has been found to have lactyltransferase activity . In addition, L-arginine, a component of the dipeptide, is involved in the formation of nitric oxide, a crucial signaling molecule in many physiological processes . It also plays a role in the synthesis of other molecules like creatine, L-ornithine, L-glutamate, collagen, and polyamines .
Cellular Effects
“L-Arginine, L-alanyl-” influences various cellular processes. L-arginine, for instance, has been shown to improve cardiovascular function, augment insulin sensitivity, enhance lean tissue mass, and reduce obesity . It also regulates cell signaling pathways and gene expression . Furthermore, L-arginine is a powerful secretagogue of the endocrine system, inducing the secretion of insulin and glucagon, which are key players in glucose metabolism .
Molecular Mechanism
“L-Arginine, L-alanyl-” exerts its effects at the molecular level through various mechanisms. For instance, L-arginine can promote insulin secretion through mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . Moreover, L-arginine conversion to nitric oxide (NO), via nitric oxide synthase activity, may be regulated by the action of pigment epithelium-derived factor (PEDF) in β-cells .
Temporal Effects in Laboratory Settings
The effects of “L-Arginine, L-alanyl-” change over time in laboratory settings. For instance, L-arginine has pronounced glucoregulatory and insulinotropic effects, stimulating insulin secretion acutely but reducing beta cell secretory function and proliferation following chronic exposure .
Dosage Effects in Animal Models
The effects of “L-Arginine, L-alanyl-” vary with different dosages in animal models. For example, animals fed conventional diets can well tolerate large amounts of supplemental L-arginine [up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats] for 91 days, which are equivalent to 573-mg Arg/(kg BW d) for humans .
Metabolic Pathways
“L-Arginine, L-alanyl-” is involved in several metabolic pathways. L-arginine, for instance, is a semi-essential amino acid involved in the formation of nitric oxide . It also participates in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine .
Transport and Distribution
“L-Arginine, L-alanyl-” is transported and distributed within cells and tissues. L-arginine is transported into vascular smooth muscle cells by the cationic amino acid transporter (CAT) family of proteins . Inflammatory mediators, growth factors, and hemodynamic forces stimulate the transport of L-arginine in vascular smooth muscle cells by inducing CAT gene expression .
Subcellular Localization
The subcellular localization of “L-Arginine, L-alanyl-” and its effects on activity or function are complex. For instance, the enzyme alanyl-tRNA synthetase 1 (AARS1), which interacts with “L-Arginine, L-alanyl-”, has been found to sense intracellular lactate and translocate into the nucleus to lactylate and activate the YAP-TEAD complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 10th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of 10-Methoxycamptothecin often relies on biotechnological approaches. Techniques such as cell suspension cultures, endophytic fungi cultivation, and metabolic engineering have been employed to enhance the yield of camptothecin and its derivatives . These methods are preferred due to their sustainability and ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 10-Methoxycamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s biological activity.
Substitution: Substitution reactions, particularly at the methoxy group, can yield different derivatives with varying biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Scientific Research Applications
10-Methoxycamptothecin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of novel anticancer agents.
Biology: Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines.
Medicine: It is being explored for its potential use in chemotherapy, particularly for cancers that are resistant to other treatments.
Industry: The compound is used in the development of antibody-drug conjugates for targeted cancer therapy.
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its anticancer properties.
10-Hydroxycamptothecin: Another derivative with significant antitumor activity.
9-Methoxycamptothecin: Similar in structure but with a methoxy group at the 9th position.
Uniqueness: 10-Methoxycamptothecin is unique due to its higher cytotoxicity and better pharmacokinetic properties compared to other derivatives. Its enhanced ability to induce apoptosis in cancer cells makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWEMZOJNKJCH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332213 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-12-9 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)





